2-(2-Fluoro-4-methylphenyl)pyrrole
Description
The chemical compound 2-(2-Fluoro-4-methylphenyl)pyrrole, identified by its CAS number 1428932-17-5, is an aromatic heterocyclic organic compound. sigmaaldrich.com Its structure consists of a central five-membered pyrrole (B145914) ring, which is substituted at the 2-position with a 2-fluoro-4-methylphenyl group. sigmaaldrich.comsmolecule.com This specific arrangement of atoms imparts unique electronic and steric characteristics to the molecule, making it a subject of interest in various scientific disciplines. smolecule.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 1428932-17-5 |
| Molecular Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.20 g/mol |
| IUPAC Name | 2-(2-fluoro-4-methylphenyl)-4-methyl-1H-pyrrole |
| InChI Key | CJGKUYVTEPVJGJ-UHFFFAOYSA-N |
| SMILES | CC1=CNC(=C1)C2=CC=CC=C2F |
| Physical Form | Solid |
| Purity | ≥98% |
| Storage | Refrigerator |
This data is compiled from multiple chemical supplier databases. sigmaaldrich.comchemscene.com
Pyrrole and its derivatives are fundamental building blocks in the realm of organic chemistry and materials science. nih.gov The pyrrole ring is a key structural component in a vast array of natural products essential for life, including heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. nih.gov This prevalence in nature has inspired chemists to utilize the pyrrole scaffold in the design and synthesis of new molecules with diverse applications.
In medicinal chemistry, pyrrole-containing compounds have demonstrated a wide spectrum of biological activities, leading to their use as antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.gov The versatility of the pyrrole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties.
Beyond pharmaceuticals, pyrrole scaffolds are integral to the development of advanced materials. They are the monomeric units for conducting polymers like polypyrrole, which exhibit unique electrical and optical properties. researchgate.net These materials find applications in sensors, energy storage devices, and flexible electronic displays. researchgate.net The ability to modify the pyrrole ring allows for the tailoring of the resulting polymer's conductivity and other physical characteristics, making pyrrole-based materials a dynamic area of research in materials science. researchgate.net
The introduction of fluorine atoms into organic molecules, particularly aromatic and heterocyclic systems, is a widely employed strategy in modern drug design and materials science. americanelements.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. americanelements.com
Phenylpyrrole derivatives represent a significant class of compounds that have garnered considerable attention in various fields of research. These compounds, which feature a phenyl group directly attached to a pyrrole ring, are investigated for their potential applications in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The specific substitution pattern on both the phenyl and pyrrole rings can be systematically varied to modulate the compound's properties.
Research into phenylpyrrole derivatives has led to the discovery of compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govlookchem.com For example, certain phenylpyrrole derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
Within this broad landscape, this compound has emerged as a compound of interest, primarily as a key intermediate in the synthesis of more complex molecules. Notably, it is utilized in the preparation of Vonoprazan fumarate, a potassium-competitive acid blocker used for the treatment of acid-related disorders. This application highlights the importance of this specific phenylpyrrole derivative as a building block in the pharmaceutical industry.
While its role as a synthetic intermediate is established, the independent research on the specific properties and potential applications of this compound is still developing. It is recognized as a valuable scaffold for the synthesis of more complex heterocyclic compounds and has been investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent. smolecule.com The presence of the fluorine atom and the methyl group on the phenyl ring are expected to confer unique properties that distinguish it from other phenylpyrrole derivatives, making it a promising candidate for further scientific exploration. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
CSFDBHWQAHJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CN2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Fluoro 4 Methylphenyl Pyrrole and Substituted Pyrrole Analogues
Classical and Established Pyrrole (B145914) Synthesis Protocols
Traditional methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide fundamental routes to the pyrrole core, which can be adapted for the synthesis of complex derivatives.
Adaptations of Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.org The reaction typically proceeds at room temperature and is often catalyzed by zinc in acetic acid. wikipedia.org A key challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are usually prepared in situ, often from the corresponding oxime via a Neber rearrangement. wikipedia.org
For the synthesis of 2-arylpyrroles, such as 2-(2-fluoro-4-methylphenyl)pyrrole, the Knorr synthesis would require an appropriately substituted α-amino ketone. The general mechanism involves the formation of an imine between the α-amino-ketone and the β-ketoester, followed by tautomerization to an enamine, cyclization, and subsequent dehydration to yield the pyrrole ring.
While specific examples for the synthesis of this compound using the Knorr synthesis are not extensively documented in readily available literature, the adaptation would involve the reaction of an α-amino ketone bearing the 2-fluoro-4-methylphenyl moiety. The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrroles, and its application to fluorinated aryl derivatives remains a viable, albeit potentially challenging, synthetic route.
Applications of Paal-Knorr Condensation in Fluorinated Pyrrole Derivatization
The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, providing a straightforward method for the formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) derivatives. organic-chemistry.org The versatility of this method is demonstrated by its broad scope, allowing for a variety of substituents on both the dicarbonyl compound and the amine. wikipedia.org
The synthesis of fluorinated pyrrole derivatives via the Paal-Knorr condensation is an area of active research. The general strategy involves the reaction of a 1,4-dicarbonyl compound with a fluorinated aniline (B41778), such as 2-fluoro-4-methylaniline, to introduce the desired aryl group at the N-1 position of the pyrrole ring. Alternatively, a 1,4-dicarbonyl compound already containing the fluoro-aryl moiety can be condensed with ammonia or a primary amine.
Recent advancements have focused on developing milder and more efficient conditions for the Paal-Knorr synthesis. For instance, L-proline has been utilized as a catalyst for this transformation, facilitating the construction of highly functionalized pyrrole derivatives. rsc.org This approach highlights the ongoing efforts to refine this classical reaction for the synthesis of complex heterocyclic structures. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 1,4-Dicarbonyl Compound | Primary Amine/Ammonia | Neutral or weakly acidic | Substituted Pyrrole | organic-chemistry.org |
| Substituted Chalcones | Primary Amine | L-proline | Highly functionalized pyrrole derivatives | rsc.org |
Hantzsch Pyrrole Synthesis Modifications for Substituted Systems
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.org This multicomponent reaction is a powerful tool for the synthesis of polysubstituted pyrroles. The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. wikipedia.org
Modifications of the Hantzsch synthesis have expanded its utility for preparing a diverse range of substituted pyrroles. For instance, versions of this reaction have been developed for the synthesis of 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis due to the versatile reactivity of the carbonyl groups. wikipedia.org Furthermore, the use of continuous flow chemistry has enabled the rapid production of libraries of substituted pyrrole analogs, offering advantages in terms of reaction time and purification. wikipedia.org
For the preparation of 2-arylpyrroles with specific substitution patterns like this compound, the Hantzsch synthesis would require careful selection of the starting materials. An α-haloketone bearing the 2-fluoro-4-methylphenyl group could be employed. While the classical Hantzsch reaction has been somewhat underutilized compared to other named reactions for pyrrole synthesis, modern variations, including the use of green solvents and organocatalysts, have revitalized its application. thieme-connect.com
Barton-Zard and Van Leusen Pyrrole Synthesis Strategies for Arylpyrroles
The Barton-Zard pyrrole synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org The mechanism involves a Michael-type addition of the deprotonated α-isocyanide to the nitroalkene, followed by cyclization and elimination of the nitro group. wikipedia.org A significant advantage of this method is that the nitro compound can be aromatic, allowing for the synthesis of arylpyrroles. wikipedia.org This reaction has been successfully applied to the synthesis of 4-fluoropyrroles from β-fluoro-β-nitrostyrenes, demonstrating its utility in preparing fluorinated pyrrole analogues. nih.gov While this specific example leads to a 4-fluoropyrrole, the general strategy of using substituted nitroalkenes opens avenues for the synthesis of various fluorinated arylpyrroles. nih.govclockss.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Nitroalkene | α-Isocyanide | Basic | Substituted Pyrrole | wikipedia.org |
| β-Fluoro-β-nitrostyrene | Ethyl α-isocyanoacetate | Basic | 4-Fluoropyrrole | nih.gov |
The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of the pyrrole ring. organic-chemistry.orgnih.gov The reaction typically involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene. nih.gov This method is particularly useful for preparing pyrroles with various substitution patterns. For the synthesis of arylpyrroles, an α,β-unsaturated ketone or ester bearing the desired aryl group can be used as the Michael acceptor. researchgate.net The reaction proceeds via the deprotonation of TosMIC, followed by Michael addition to the alkene, intramolecular cyclization, and elimination of the tosyl group. nih.gov This strategy has been employed to synthesize 3-aroyl-4-heteroarylpyrrole derivatives, showcasing its applicability in constructing complex pyrrole systems. researchgate.net
Modern Catalytic and Environmentally Conscious Approaches in Pyrrole Synthesis
In recent years, modern catalytic methods have revolutionized the synthesis of complex organic molecules, including substituted pyrroles. These approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation (e.g., Palladium-Catalyzed Cross-Couplings)
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-N bonds, providing a direct and efficient route to 2-arylpyrroles. These methods typically involve the coupling of a pyrrole derivative (often a halopyrrole or a pyrrolyl organometallic species) with an aryl halide or its equivalent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could be achieved by coupling a 2-halopyrrole with (2-fluoro-4-methylphenyl)boronic acid or by coupling 2-pyrrolylboronic acid with a 1-halo-2-fluoro-4-methylbenzene. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org A titanium-catalyzed [2+2+1] pyrrole synthesis followed by a one-pot Suzuki coupling has also been developed for the synthesis of pentasubstituted 2-aryl pyrroles. nih.govrsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This method is particularly effective for the synthesis of biaryls and has been applied to the arylation of fluoroarenes and fluoropyridines in a continuous-flow system. nih.gov The synthesis of this compound could be envisioned through the coupling of a 2-halopyrrole with a (2-fluoro-4-methylphenyl)zinc halide or vice versa. The Negishi coupling is known for its high yields and functional group tolerance. wikipedia.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While not a direct method for synthesizing 2-arylpyrroles from the pyrrole ring itself, it can be used to introduce an aryl group onto a pyrrole precursor which is then cyclized. The reaction has been widely used in organic synthesis for the creation of carbon-carbon bonds. nih.govyoutube.com
The following table summarizes some examples of palladium-catalyzed cross-coupling reactions for the synthesis of aryl-substituted heterocycles, illustrating the general applicability of these methods.
| Coupling Reaction | Pyrrole Component | Aryl Component | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 2-Halopyrrole | (2-Fluoro-4-methylphenyl)boronic acid | Pd catalyst, base | This compound | libretexts.org |
| Negishi | 2-Halopyrrole | (2-Fluoro-4-methylphenyl)zinc halide | Pd or Ni catalyst | This compound | wikipedia.orgnih.gov |
| Ti-catalyzed [2+2+1] / Suzuki | Alkynyl borane, isocyanide, Ti catalyst | p-Iodofluorobenzene, Pd(PPh₃)₄, NaOᵗBu | Pentasubstituted 2-aryl pyrrole | nih.gov |
These modern catalytic methods offer significant advantages for the synthesis of complex molecules like this compound, providing efficient and versatile routes to these valuable compounds.
Nanomaterial-Assisted Synthesis of Pyrrole Derivatives
The use of nanomaterials as catalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio and unique catalytic properties, often leading to enhanced reaction rates and yields. researchgate.netresearchgate.net In pyrrole synthesis, magnetic nanoparticles have been effectively employed as heterogeneous catalysts. researchgate.netresearchgate.net
For instance, Fe3O4 nanoparticles have been utilized as a magnetic catalyst for the synthesis of a series of pyrrole derivatives under solvent-free conditions. researchgate.net These nanoparticles can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse without a significant loss of activity. researchgate.net Another example involves the use of Fe3O4@SiO2-PTMS-Guanidine-SA nanoparticles as an efficient catalyst for the synthesis of N-substituted pyrroles from the reaction of primary amines and 2,5-hexanedione (B30556), achieving high to excellent yields under mild conditions. researchgate.net
The application of nano-organocatalysts in aqueous media has also been reported. Polshettiwar and colleagues described a microwave-assisted Paal-Knorr synthesis of pyrroles using a nano-organocatalyst in water at 140 °C, with a reaction time of just 20 minutes. pensoft.net This method highlights the synergy between nanomaterials and green chemistry principles. The use of magnetic nanoparticles in the synthesis of pyrrole scaffolds not only enhances reaction efficiency and sustainability but also opens avenues for creating novel functional molecular hybrids. researchgate.net
Green Chemistry Principles in Pyrrole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to pyrrole synthesis. lucp.netsemanticscholar.org Key strategies include the use of aqueous media, solvent-free conditions, and microwave-assisted methods. researchgate.netlucp.net
Aqueous Medium Reactions: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. tandfonline.comorientjchem.org The Paal-Knorr pyrrole cyclocondensation, a classic method for pyrrole synthesis, has been successfully performed in water. tandfonline.com For example, reacting hexa-2,5-dione with various primary aliphatic and aromatic amines in boiling water affords N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields without the need for any catalysts. tandfonline.com The poor solubility of the products in water simplifies the isolation process. tandfonline.com
Solvent-Free Conditions: Eliminating volatile organic compounds by conducting reactions under solvent-free conditions is a cornerstone of green synthesis. researchgate.netdntb.gov.ua The Paal-Knorr condensation of 2,5-hexanedione with primary amines has been accomplished with excellent yields in the presence of a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions. tandfonline.comtandfonline.com This method is noted for its simplicity, speed, and high yields. tandfonline.com Mechanochemical activation through ball milling, using bio-sourced organic acids like citric acid as a catalyst, also provides a solventless methodology for synthesizing N-substituted pyrrole derivatives. lucp.net
Microwave-Aided Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netpensoft.netmdpi.com This technique has been widely applied to the synthesis of various pyrrole derivatives. researchgate.netrsc.org For instance, microwave irradiation has been used to promote the tandem transformation of natural amino acids and diethyl acetylenedicarboxylate (B1228247) into functionalized pyrrole derivatives with high product yields (83–95%) in a short time (0.5–0.75 h). researchgate.net The efficiency of microwave heating stems from the uniform heating of the reaction mixture. researchgate.net
Advanced Mechanistic Synthetic Strategies
Beyond traditional methods, advanced synthetic strategies based on specific mechanistic pathways have enabled the construction of complex and highly substituted pyrrole architectures.
[3+2] Cycloaddition Reactions Utilizing Tosylmethyl Isocyanides (TosMICs)
The Van Leusen [3+2] cycloaddition reaction is a powerful and versatile method for synthesizing pyrrole heterocycles. mdpi.com This reaction involves the use of tosylmethyl isocyanides (TosMICs) as a three-atom synthon reacting with electron-deficient compounds. mdpi.comnih.gov The advantages of this method include its operational simplicity, the ready availability of starting materials, and a broad substrate scope. mdpi.com
Under basic conditions, TosMIC reacts with electron-deficient alkenes, such as those bearing ester, amide, ketone, nitro, or cyano groups, to produce 3-substituted or 3,4-disubstituted pyrrole derivatives. nih.gov Alkynes can also undergo a [3+2] cycloaddition with TosMIC to yield polysubstituted pyrroles. mdpi.comnih.gov For example, the reaction of an acetylene (B1199291) ester with TosMIC in the presence of DBU can produce 2,3,4-trisubstituted pyrroles. mdpi.comnih.gov This strategy has been successfully employed in the synthesis of various polysubstituted pyrroles, including 3-(isoxazol-5-yl)pyrroles, through the reaction of TosMIC with styrylisoxazoles at ambient temperature. nih.gov
Ordered Isocyanide Insertion Reactions Driven by Ring Strain and Non-Covalent Interactions
An innovative approach to pyrrole synthesis involves an ordered isocyanide insertion reaction. This method is driven by ring strain and mediated by intramolecular non-covalent bonds. rsc.org The strategic design of precursors is key to controlling the reactivity, which ensures selectivity and leads to high yields. rsc.org A notable feature of this strategy is the use of an α,β-unsaturated ketone that serves as both a directing group and a reaction substrate. rsc.org
In one example, a palladium-catalyzed, imine-directed triple isocyanide insertion reaction was developed for the synthesis of polysubstituted pyrroles. rsc.org This one-pot, three-component reaction of alkenyl bromides, amines, and isocyanides proceeds without the need for additional ligands. rsc.org The key to this methodology is the orderly insertion of three isocyanide molecules, directed by an intramolecular imine group. rsc.org
Multi-component Reaction Pathways for Complex Pyrrole Architectures
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. bohrium.comrsc.org MCRs are particularly attractive for generating molecular diversity and have been extensively used for the synthesis of complex pyrrole architectures. bohrium.comresearchgate.net
Various MCR methodologies for pyrrole synthesis have been developed, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com For instance, a one-pot, three-component reaction of nitro compounds, phenacyl bromide or its derivatives, and dialkyl acetylene dicarboxylates using indium metal powder as a catalyst in dilute aqueous hydrochloric acid has been reported for the synthesis of polysubstituted pyrroles. orientjchem.org Another example is a catalyst-free, one-pot, four-component synthesis of pentasubstituted pyrroles from inexpensive starting materials like phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol. orientjchem.org
Synthesis of Key Precursors and Advanced Intermediates for this compound Formation
The synthesis of the target compound, this compound, relies on the availability of key precursors and advanced intermediates. While specific synthetic routes for this exact compound are not detailed in the provided context, general and adaptable methods for synthesizing substituted pyrroles can be inferred.
A common strategy for synthesizing 2-arylpyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. tandfonline.compharmaguideline.com In the context of this compound, this would likely involve the reaction of a suitable 1,4-dicarbonyl compound with 2-fluoro-4-methylaniline.
The synthesis of precursors often involves multiple steps. For example, the synthesis of 3-aryl-substituted pyrroles can be achieved by first preparing methyl 3-arylacrylate esters via a Wadsworth-Emmons olefination of an aryl aldehyde. nih.gov Treatment of this ester with TosMIC affords a 4-aryl-3-(methoxycarbonyl)-pyrrole, which can then be hydrolyzed and decarboxylated to yield the 3-arylpyrrole. nih.gov
Another relevant precursor synthesis is that of dipyrromethanes (DPMs), which are key intermediates for porphyrins and related macrocycles. semanticscholar.org DPMs are typically synthesized by the condensation of an aldehyde with an excess of pyrrole, often catalyzed by a Lewis or Brønsted acid. semanticscholar.org
For the specific target molecule, the synthesis of the 2-fluoro-4-methylphenyl precursor would be a critical initial step. The synthesis of fluorinated aromatic compounds often involves specialized fluorination or functional group manipulation techniques. Once the appropriately substituted aniline is obtained, it can be reacted with a 1,4-dicarbonyl synthon to construct the pyrrole ring.
Theoretical and Computational Chemistry of 2 2 Fluoro 4 Methylphenyl Pyrrole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 2-(2-fluoro-4-methylphenyl)pyrrole, these methods can elucidate its three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and various electronic properties.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). These calculations would provide precise values for bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom and the methyl group on the phenyl ring, as well as the linkage to the pyrrole (B145914) ring, would create a unique geometric and electronic environment. The planarity of the pyrrole ring and the orientation of the substituted phenyl ring are key structural features that would be determined.
The following table illustrates the type of data that would be generated from such a DFT optimization, though specific values for this molecule are not available in the surveyed literature.
| Parameter | Predicted Value |
| C-C (pyrrole) bond length | ~1.38 - 1.42 Å |
| C-N (pyrrole) bond length | ~1.37 Å |
| C-C (phenyl) bond length | ~1.40 Å |
| C-F bond length | ~1.35 Å |
| C-C (inter-ring) bond length | ~1.48 Å |
| Phenyl-Pyrrole Dihedral Angle | See Section 3.1.2 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Conformational Analysis and Potential Energy Surfaces
The bond connecting the phenyl and pyrrole rings allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is crucial for understanding how the molecule occupies three-dimensional space, which influences its interactions and properties.
A key parameter is the torsional angle (dihedral angle) between the planes of the phenyl and pyrrole rings. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the energy minima, corresponding to the most stable conformations, and the energy barriers to rotation. For phenylpyrrole systems, non-planar (twisted) ground-state conformations are common due to steric hindrance between the rings. In the case of this compound, the ortho-fluoro substituent would likely induce a significant twist to minimize steric repulsion with the pyrrole ring. Studies on the related molecule 4-fluoro-N-phenylpyrrole have shown that the pyrrole group is twisted relative to the phenyl moiety in the ground state numberanalytics.com.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Charge Transfer Characteristics)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the chemical reactivity and electronic transitions of a molecule. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. researchgate.netnih.gov A small gap suggests that the molecule is more reactive and can be more easily excited electronically. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed across both the pyrrole and the fluorinated phenyl ring.
Analysis of the FMOs also provides insight into charge transfer characteristics . researchgate.net Upon electronic excitation (e.g., by absorbing light), an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this can result in an intramolecular charge transfer (ICT) state. The substitution pattern on the phenyl ring would significantly influence these properties.
| Parameter | Conceptual Description |
| HOMO Energy | Energy of the highest orbital with electrons; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest orbital without electrons; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO); indicates chemical reactivity and electronic transition energy. |
| Note: This table describes the concepts of FMO analysis. |
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry can predict various types of spectra, which can then be used to interpret and verify experimental results.
Vibrational Spectroscopy Analysis (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific type of bond stretching, bending, or wagging.
Theoretical vibrational spectra for this compound can be calculated using DFT. The calculation provides the frequencies and intensities of the vibrational modes. These calculated frequencies are often systematically scaled to better match experimental data, accounting for approximations in the theory and anharmonicity. The analysis would identify characteristic peaks, such as N-H stretching in the pyrrole ring (typically ~3400-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C-N ring stretching modes, and the distinctive C-F stretching vibration.
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J).
¹H NMR: Predictions would show distinct signals for the protons on the pyrrole ring, the phenyl ring, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.
¹³C NMR: The calculation would predict the chemical shifts for each unique carbon atom in the molecule, providing a carbon "fingerprint."
¹⁹F NMR: This would be particularly informative, showing a single resonance for the fluorine atom. The predicted chemical shift would be highly sensitive to the electronic environment created by the pyrrole and methyl-substituted phenyl ring.
Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the molecular structure. While experimental spectra for many pyrrole derivatives are available, specific predicted data for this compound is not found in the surveyed literature. researchgate.netchemicalbook.com
UV-Vis Absorption and Fluorescence Emission Characteristics (e.g., Twisted Intramolecular Charge Transfer (TICT) States)
The photophysical properties of donor-acceptor molecules like this compound are of significant interest due to their potential for environment-dependent fluorescence, a phenomenon often explained by the Twisted Intramolecular Charge Transfer (TICT) model. rsc.org In molecules susceptible to TICT, photoexcitation promotes the molecule to a locally excited (LE) state. nih.gov Subsequently, intramolecular rotation around the single bond connecting the electron-donor (pyrrole) and electron-acceptor (fluorophenyl) moieties can lead to a lower-energy, highly polar TICT state. rsc.org This process is highly dependent on the polarity of the solvent.
In nonpolar solvents, molecules typically exhibit only emission from the LE state. nih.gov However, as solvent polarity increases, the polar TICT state is stabilized, often resulting in dual fluorescence: a higher-energy band from the LE state and a new, red-shifted, broad, and structureless band from the TICT state. nih.govnih.gov For some molecules, this can be visually observed as a significant color change in the emitted light across different solvents, a property known as solvatochromism. ust.hk
Studies on analogous compounds, such as 4-fluoro-N-phenylpyrrole (PP4F), have demonstrated this behavior. In nonpolar solvents like n-hexane, only LE fluorescence is observed. nih.gov The TICT emission for PP4F begins to appear in more polar solvents like 1,2-dichloroethane. nih.gov The appearance of isoemissive points in temperature-dependent fluorescence spectra can confirm the existence of a two-state (LE and ICT) reaction mechanism. nih.gov
The energy of the absorption and emission maxima, as well as the quantum yield, are key parameters in characterizing these processes. For instance, in a study of a fumaronitrile-based fluorogen, the emission peak red-shifted dramatically from 552 nm in hexane (B92381) to 750 nm in tetrahydrofuran, while the quantum yield decreased with increasing solvent polarity. ust.hk Time-resolved fluorescence spectroscopy is a powerful tool to measure the kinetics of the LE → ICT reaction, with decay times often in the picosecond range. nih.gov For PP4F, the ICT reaction rate constant was found to decrease from 19 x 10¹⁰ s⁻¹ in acetonitrile (B52724) to 2.1 x 10¹⁰ s⁻¹ in the less polar n-propyl cyanide, demonstrating the solvent's role in mediating the charge transfer process. nih.gov
Table 1: Hypothetical Photophysical Data for this compound in Various Solvents This table is illustrative, based on typical values for similar compounds, as specific experimental data for the title compound was not found in the search results.
| Solvent | Polarity (ε) | Absorption λmax (nm) | Emission λLE (nm) | Emission λTICT (nm) | Quantum Yield (Φ) |
| n-Hexane | 1.88 | 320 | 380 | - | 0.45 |
| Toluene | 2.38 | 322 | 385 | - | 0.30 |
| Tetrahydrofuran (THF) | 7.6 | 325 | 390 | 510 | 0.15 |
| Acetonitrile | 37.5 | 330 | 395 | 550 | 0.05 |
Investigation of Nonlinear Optical (NLO) Properties
Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for applications in optical limiting, optical switching, and data processing. scirp.org Pyrrole-based compounds, particularly those with extended π-conjugation and donor-acceptor architectures, are a promising class of NLO materials. scirp.orgnih.gov The NLO response in these molecules arises from the delocalization of π-electrons along the conjugated backbone, which can be enhanced by intramolecular charge transfer (ICT). chemrxiv.org
The structure of this compound, featuring an electron-donating pyrrole ring linked to an electron-withdrawing fluorophenyl group, suggests potential for NLO activity. The design of effective NLO chromophores often involves combining donor and acceptor units through a π-conjugated linker to facilitate a "push-pull" effect, which enhances molecular hyperpolarizability. chemrxiv.org The NLO properties of materials are typically investigated using techniques like the Z-scan method, which can determine the nonlinear absorption coefficient and the nonlinear refractive index. nih.gov Materials can exhibit saturable absorption (SA), where transparency increases with laser intensity, or reverse saturable absorption (RSA), where absorption increases with intensity. scirp.orgnih.gov RSA is a particularly desirable property for optical limiting applications.
Research on various pyrrole derivatives has shown that structural modifications can dramatically impact NLO properties. For example, extending the conjugation of a BODIPY core (a dipyrrole chromophore) transformed it from a saturable absorber into an efficient reverse saturable absorber. nih.gov Similarly, studies on polypyrrole derivatives bearing different aromatic segments revealed that the nature of the aromatic group significantly influences NLO performance. scirp.org Theoretical calculations using Density Functional Theory (DFT) are also widely employed to predict NLO properties, such as the linear polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ), providing guidance for experimental synthesis. nih.gov For a molecule like this compound, a significant third-order NLO response would be anticipated due to its inherent asymmetry and potential for intramolecular charge transfer.
Table 2: Key Parameters in NLO Studies This table outlines important NLO parameters and their significance.
| Parameter | Symbol | Description | Significance |
| Nonlinear Absorption Coefficient | β | Describes the change in absorption intensity as a function of input light intensity. | A positive β indicates reverse saturable absorption (optical limiting), while a negative β indicates saturable absorption. |
| Nonlinear Refractive Index | n₂ | Describes the change in the refractive index of the material as a function of input light intensity. | Crucial for all-optical switching and processing applications. |
| Third-Order Susceptibility | χ⁽³⁾ | A complex quantity that characterizes the overall third-order NLO response of a material. | Its real part is related to n₂ and its imaginary part is related to β. |
| First Hyperpolarizability | βtot | A molecular property that quantifies the second-order NLO response. | A large βtot is a prerequisite for materials used in frequency doubling. chemrxiv.org |
Analysis of Intermolecular Interactions and Solid-State Structures (e.g., Hirshfeld Surface Analysis, C-F…H, F…F, C-F…π Interactions)
The solid-state packing of fluorinated organic molecules is governed by a variety of weak intermolecular interactions that dictate the supramolecular architecture. researchgate.net For this compound, interactions involving the fluorine atom, such as C–F…H, F…F, and C–F…π contacts, are expected to play a key role in its crystal engineering, alongside more conventional interactions like π-π stacking and van der Waals forces. researchgate.netresearchgate.net
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps properties onto a surface defined by the region where a molecule's electron density dominates over the electron density of its neighbors. By mapping normalized contact distances (dnorm), close intermolecular contacts are highlighted as red spots on the surface, providing a clear picture of interaction points. nih.gov The surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to thesurface (dᵢ). nih.gov
The relative contributions of different types of contacts to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal packing. For example, in the crystal structure of a similar fluorinated compound, 4-{2,2-di-chloro-1-[(E)-(4-fluoro-phen-yl)diazen-yl]ethen-yl}-N,N-di-methyl-aniline, Hirshfeld analysis revealed that H…H (33.3%), Cl…H/H…Cl (22.9%), and C…H/H…C (15.5%) interactions were the most significant contributors. nih.gov
For this compound, the following interactions would be crucial:
C–F…H Interactions: These are a form of hydrogen bonding and are considered significant structure-directing interactions in fluorinated compounds. researchgate.net
C–F…π Interactions: The interaction between the polarized C-F bond and the electron-rich π-system of a pyrrole or phenyl ring can be an important contributor to crystal stability. researchgate.netresearchgate.net
F…F Interactions: Though once considered purely repulsive, short F…F contacts are now recognized as having a stabilizing contribution to crystal packing in many polyfluorinated aromatic compounds. researchgate.net
π…π Stacking: Face-to-face or offset stacking between the aromatic pyrrole and phenyl rings is expected, influencing the electronic properties of the solid state. researchgate.net
These varied and competing interactions determine the final, most thermodynamically stable crystal structure, which in turn influences the material's bulk properties, including its photophysical and nonlinear optical characteristics in the solid state.
Table 3: Common Intermolecular Contacts and Their Percentage Contribution to the Hirshfeld Surface for a Representative Aromatic Compound Data adapted from a related structure to illustrate typical contributions. nih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 45.4% | Represents the most abundant, though generally weak, van der Waals interactions. |
| Cl···H/H···Cl | 21.0% | In the absence of Cl, F...H contacts would appear here; represents hydrogen bonding. |
| C···H/H···C | 19.0% | Represents interactions between carbon and hydrogen atoms on adjacent molecules. |
| N···H/H···N | 5.9% | Interactions involving nitrogen, relevant for the pyrrole ring. |
| C···C | 1.5% | Can be indicative of π-π stacking interactions. |
Chemical Reactivity and Transformation Pathways of 2 2 Fluoro 4 Methylphenyl Pyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Phenyl Moiety
Electrophilic aromatic substitution is a fundamental reaction for functionalizing both the pyrrole and phenyl rings in 2-(2-fluoro-4-methylphenyl)pyrrole. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on each ring.
The pyrrole ring is a highly activated system for electrophilic substitution, with a reactivity comparable to that of phenol (B47542) or aniline (B41778). The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms. Generally, electrophilic attack on the pyrrole ring is favored at the α-positions (C2 and C5) due to the greater stability of the resulting cationic intermediate (arenium ion), which can be described by more resonance structures compared to attack at the β-positions (C3 and C4). libretexts.orgmasterorganicchemistry.com In the case of 2-substituted pyrroles like this compound, the C5 position is the most likely site for electrophilic attack, assuming steric hindrance from the phenyl group is not prohibitive. However, substitution can also be directed to the C3 or C4 positions under certain conditions.
The phenyl moiety of this compound also undergoes electrophilic substitution, with the regioselectivity being influenced by the existing fluoro and methyl groups. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. masterorganicchemistry.comleah4sci.com The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the methyl group and ortho to the fluorine atom.
Common electrophilic substitution reactions applicable to this compound include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, typically at the C5 position.
Nitration: The use of nitrating agents such as nitric acid in acetic anhydride (B1165640) or other mild nitrating systems can introduce a nitro group onto the pyrrole ring. Harsher conditions, like a mixture of nitric acid and sulfuric acid, might lead to nitration on the more deactivated phenyl ring.
Sulfonation: Reagents like sulfur trioxide-pyridine complex can be used to sulfonate the pyrrole ring.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups. byjus.com However, the high reactivity of the pyrrole ring can lead to polymerization under strongly acidic conditions, necessitating the use of milder catalysts or protective group strategies. stackexchange.comchemspider.com The Vilsmeier-Haack reaction, which uses a milder electrophile generated from phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF), is a common method for the formylation of pyrroles, typically at an unsubstituted α-position. organic-chemistry.orgchemtube3d.comreddit.comwikipedia.org
Nucleophilic Reactions and Michael Addition Chemistry
Nucleophilic substitution on the unsubstituted pyrrole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of strong electron-withdrawing groups on the pyrrole ring can facilitate nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.comnih.govyoutube.com For this compound itself, direct nucleophilic attack on the pyrrole ring is unlikely without prior modification.
The pyrrole nitrogen can act as a nucleophile after deprotonation with a strong base. The resulting pyrrolide anion can then react with various electrophiles.
Michael Addition: The pyrrolide anion, being a soft nucleophile, can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.comjoechem.io This reaction is a valuable tool for carbon-carbon bond formation. The general mechanism involves the formation of the pyrrolide anion, followed by its attack on the β-carbon of the Michael acceptor.
| Reactants | Conditions | Product Type |
| This compound + α,β-Unsaturated Ketone | Strong Base (e.g., NaH, BuLi) | 1,4-Adduct |
| This compound + α,β-Unsaturated Ester | Strong Base (e.g., NaH, BuLi) | 1,4-Adduct |
| This compound + α,β-Unsaturated Nitrile | Strong Base (e.g., NaH, BuLi) | 1,4-Adduct |
Oxidation and Reduction Transformations
The pyrrole ring in this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidation: The electron-rich pyrrole ring can be oxidized by various oxidizing agents. The outcome of the oxidation depends on the reagent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to ring-opening or the formation of maleimide (B117702) derivatives. Milder oxidation can yield pyrrolinones or other partially oxidized species. For instance, some 2-arylpyrroles have been converted to 2,3-dioxo-5-arylpyrrolidines. nih.gov
Reduction: The pyrrole ring can be reduced to either a pyrroline (B1223166) (dihydropyrrole) or a pyrrolidine (B122466) (tetrahydropyrrole) derivative. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the fully saturated pyrrolidine. The use of reducing agents like zinc in acidic media can result in the partial reduction to a pyrroline. Hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally used for the reduction of carbonyl groups and may not readily reduce the aromatic pyrrole ring itself, but can reduce acyl substituents that may have been introduced in a previous step. chegg.comscribd.com
| Transformation | Reagents | Potential Products |
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Ring-opened products, Maleimides, Pyrrolinones |
| Reduction (Complete) | H₂/Pd/C, H₂/PtO₂ | 2-(2-Fluoro-4-methylphenyl)pyrrolidine |
| Reduction (Partial) | Zn/H⁺ | 2-(2-Fluoro-4-methylphenyl)pyrroline |
Regioselectivity and Stereoselectivity in Chemical Reactions Influenced by the Fluoro-Methylphenyl Substituent
The 2-(2-fluoro-4-methylphenyl) substituent plays a crucial role in directing the regioselectivity and, in some cases, the stereoselectivity of reactions involving the pyrrole nucleus.
Regioselectivity:
Electrophilic Substitution on the Phenyl Ring: The ortho-fluoro and para-methyl groups direct incoming electrophiles. The fluorine atom directs ortho and para, and the methyl group also directs ortho and para. This leads to preferential substitution at the positions activated by both groups, while considering steric hindrance.
Directed Metalation: The pyrrole nitrogen can act as a directing group in metal-catalyzed C-H functionalization reactions, leading to regioselective substitution on the ortho-position of the phenyl ring. tum.de
Stereoselectivity:
While the parent compound is achiral, reactions that introduce a new stereocenter can proceed with varying degrees of stereoselectivity. For instance, the reduction of a ketone that has been introduced onto the pyrrole ring can lead to a chiral alcohol. The stereochemical outcome of such a reaction can be influenced by the steric bulk of the 2-(2-fluoro-4-methylphenyl) group, which may direct the approach of the reducing agent. Similarly, in Michael additions, the substituent may influence the diastereoselectivity of the product.
Strategies for Post-Synthetic Derivatization and Structural Diversification
The functional groups introduced through the reactions described above provide handles for further derivatization, allowing for the synthesis of a diverse library of compounds based on the this compound scaffold. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Cross-Coupling Reactions: If a halogen atom has been introduced onto either the pyrrole or the phenyl ring, it can be used in transition metal-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. youtube.commasterorganicchemistry.comresearchgate.netresearchgate.netnih.gov These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki Coupling: A halogenated derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst to introduce a new aryl or vinyl group.
Heck Coupling: A halogenated derivative can be coupled with an alkene in the presence of a palladium catalyst.
Functional Group Interconversions:
A formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an imine or oxime.
A nitro group can be reduced to an amino group, which can then be further functionalized.
A ketone can be reduced to an alcohol, which can be esterified or etherified.
These post-synthetic modifications allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for various applications.
Structure Property Relationships and Functionalization Strategies
Impact of Fluorine and Methyl Substituents on Electronic, Steric, and Conformational Features
The presence of a fluorine atom at the ortho-position and a methyl group at the para-position of the phenyl ring in 2-(2-fluoro-4-methylphenyl)pyrrole has a profound impact on the molecule's electronic distribution, steric hindrance, and conformational preferences.
Electronic Effects:
| Substituent | Position | Electronic Effect |
| Fluorine | Ortho | Strong electron-withdrawing (-I) |
| Methyl | Para | Electron-donating (+I, +H) |
Steric Effects:
Conformational Features:
The combination of electronic and steric effects dictates the conformational landscape of this compound. The repulsion between the ortho-fluorine and the pyrrole (B145914) ring likely forces the two rings to adopt a non-planar conformation. Studies on similar ortho-substituted biaryl systems have shown that such substitutions can lead to a twisted arrangement to minimize steric strain. The exact dihedral angle between the phenyl and pyrrole rings would be a result of the balance between the steric repulsion and the electronic desire for conjugation, which favors planarity. The conformational preferences of fluorinated compounds can be quite pronounced, as seen in studies of 2'-fluoro-substituted acetophenone derivatives, which exclusively form s-trans conformers. acs.org Similarly, in 4-fluoroprolines, the strong inductive effect of fluorine enforces a particular pucker upon the pyrrolidine (B122466) ring. nih.govresearchgate.netnih.gov
Correlation Between Molecular Structure and Spectroscopic Signatures
1H NMR Spectroscopy:
The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole and phenyl rings. The pyrrole protons would likely appear as multiplets in the aromatic region. The protons on the phenyl ring would exhibit a splitting pattern influenced by both the fluorine and methyl substituents. The ortho-fluorine atom would cause a characteristic splitting of the adjacent proton's signal due to 1H-19F coupling. The methyl group would appear as a singlet in the aliphatic region.
13C NMR Spectroscopy:
The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbon atoms of the phenyl ring would be significantly affected by the substituents. The carbon directly bonded to the fluorine atom would exhibit a large C-F coupling constant. The chemical shifts of the other phenyl carbons would be influenced by the combined inductive and resonance effects of both the fluorine and methyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the pyrrole ring, typically in the range of 3300-3500 cm-1. C-H stretching vibrations for both the aromatic and methyl groups would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm-1 region. A C-F stretching band, characteristic of the fluoro-substituent, would also be present, typically in the 1000-1400 cm-1 region.
Mass Spectrometry:
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the cleavage of the bond between the phenyl and pyrrole rings, as well as fragmentation of the individual rings.
| Spectroscopic Technique | Expected Key Features |
| 1H NMR | Multiplets for pyrrole protons, complex splitting for phenyl protons due to F and Me, singlet for methyl protons, 1H-19F coupling. |
| 13C NMR | Distinct signals for all carbons, large C-F coupling constant for the carbon attached to fluorine. |
| IR Spectroscopy | N-H stretch (~3400 cm-1), aromatic and aliphatic C-H stretches, C=C stretches, C-F stretch. |
| Mass Spectrometry | Molecular ion peak, fragmentation corresponding to the loss of the phenyl or pyrrole moiety. |
Structure-Activity Relationship (SAR) Studies Focusing on Chemical Design Principles and Target Interaction Modulation (General Principles)
The 2-arylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Structure-activity relationship (SAR) studies on this class of compounds provide valuable insights into the chemical design principles that govern their interaction with biological targets.
The nature and position of substituents on both the pyrrole and the aryl rings play a critical role in modulating the biological activity. For instance, in the development of inhibitors for various enzymes, the substituents on the phenyl ring can be tailored to enhance binding affinity and selectivity. An electron-withdrawing group like fluorine can influence the electronic properties of the molecule, potentially leading to stronger interactions with electron-deficient pockets in a target protein. The methyl group, on the other hand, can provide beneficial hydrophobic interactions.
General principles derived from SAR studies of 2-arylpyrroles include:
Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, which is often a crucial interaction for binding to biological targets. Functionalization at the nitrogen atom can modulate this property.
Steric Complementarity: The size and shape of the molecule, dictated by its substituents, must be complementary to the binding site of the target. The ortho-fluoro group can impose conformational constraints that may be favorable or unfavorable for binding, depending on the target's topology.
Electronic Interactions: The electronic properties of the substituents can influence electrostatic and van der Waals interactions with the target. The electron-withdrawing fluorine and electron-donating methyl group create a specific electronic profile on the phenyl ring that can be recognized by a biological receptor.
By systematically modifying the substituents on the 2-arylpyrrole core and evaluating the resulting changes in biological activity, researchers can develop a comprehensive SAR profile. This knowledge is then used to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Strategic Functionalization for Tunable Chemical Properties
The 2-arylpyrrole scaffold can be strategically functionalized at various positions to fine-tune its chemical properties for specific applications. The reactivity of the pyrrole ring allows for the introduction of a wide range of functional groups.
Functionalization of the Pyrrole Ring:
N-Functionalization: The nitrogen atom of the pyrrole ring can be readily alkylated, acylated, or arylated. This modification can be used to alter the molecule's polarity, solubility, and hydrogen bonding capacity. For example, introducing a polar group on the nitrogen could enhance aqueous solubility.
C-H Functionalization: Direct C-H functionalization of the pyrrole ring is a powerful tool for introducing substituents at specific positions. nih.gov This allows for the late-stage modification of the scaffold, enabling the rapid synthesis of a library of analogs for screening. For instance, palladium-catalyzed C-H arylation can be used to introduce additional aryl groups, potentially leading to enhanced biological activity or altered electronic properties. acs.org
Functionalization of the Phenyl Ring:
While the 2-fluoro-4-methyl substitution pattern is fixed in the parent compound, further modifications to the phenyl ring could be envisioned in synthetic analogs. The introduction of additional substituents could further modulate the electronic and steric properties of this part of the molecule.
The ability to strategically introduce functional groups allows for the tuning of various chemical properties, including:
Solubility: Introduction of polar functional groups (e.g., -OH, -COOH, -NH2) can increase water solubility, which is often desirable for pharmaceutical applications.
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the molecule's HOMO and LUMO energy levels, thereby tuning its electronic and optical properties. This is particularly relevant for applications in materials science.
Reactivity: The introduction of reactive functional groups can enable the molecule to be used as a building block in further synthetic transformations or for covalent modification of biological targets.
Through a combination of these functionalization strategies, the chemical properties of this compound can be precisely controlled, opening up possibilities for its use in a variety of scientific and technological fields.
Advanced Applications in Materials Science and Chemical Biology Research
Applications in Advanced Materials
The inherent electronic properties and structural versatility of the pyrrole (B145914) moiety make its derivatives, such as 2-(2-Fluoro-4-methylphenyl)pyrrole, valuable components in the creation of novel materials with tailored functions.
Design and Synthesis of Optoelectronic Materials
Pyrrole-based compounds are foundational to the field of organic electronics. The parent polymer, polypyrrole (PPy), is a well-known intrinsically conducting polymer (ICP) valued for its high conductivity, environmental stability, and biocompatibility. mdpi.comwikipedia.org The synthesis of PPy and its derivatives can be achieved through chemical or electrochemical oxidation of the corresponding pyrrole monomers. wikipedia.orgresearchgate.net This process removes electrons from the polymer's π-conjugated system, creating mobile charge carriers (polarons and bipolarons) that are responsible for its conductivity. nih.gov
The properties of polypyrrole can be finely tuned by introducing substituents onto the pyrrole ring or by creating copolymers. mdpi.com The use of monomers like this compound allows for the synthesis of functionalized conducting polymers. The fluoro- and methyl- groups on the phenyl ring can modulate the electronic properties (e.g., oxidation potential, bandgap) and physical characteristics (e.g., solubility, processability) of the resulting polymer. mdpi.comossila.com
Beyond conductivity, many pyrrole derivatives exhibit fluorescence, a property central to the development of optoelectronic devices and fluorescent probes. nih.gov Studies have shown that certain diarylpyrroles can act as fluorescent materials, with their light-emitting properties being explored for applications like fluorescent molecular probes. nih.govnih.gov The specific substitution pattern on the aryl rings of these pyrroles is critical for their photophysical characteristics. The combination of the pyrrole core with the substituted phenyl ring in this compound makes it a candidate for incorporation into new fluorescent materials, where the fluorine and methyl groups can influence the emission wavelength and quantum yield.
Development of Functional Supramolecular Assemblies and Metal Clusters
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. Pyrrole-containing molecules are excellent building blocks for such structures due to the coordinating ability of the pyrrole nitrogen and the potential for π-π stacking interactions.
Researchers have successfully synthesized intricate, three-dimensional cage-like structures using pyrrole-based building blocks. nih.gov These molecular cages, or cryptands, can encapsulate guest molecules, including ion pairs and even metal clusters. For instance, computational and experimental studies have demonstrated the formation of pyrrole cages that encapsulate silver(I) clusters, with strong argentophilic (silver-silver) interactions observed within the confined space of the cage. nih.gov The synthesis of these complex architectures often involves the self-assembly of simpler components through the formation of both covalent and coordinative bonds. nih.gov
Furthermore, the pyrrole moiety is a key component in pincer ligands, which are used to create stable metal complexes. Group 4 metal complexes featuring a central anionic pyrrole connected to two phosphine (B1218219) donors have been synthesized and characterized. nih.gov These complexes, including monomeric and dimeric structures with metals like zirconium and hafnium, demonstrate the utility of pyrrole derivatives in coordination chemistry and the formation of well-defined metal clusters. nih.gov The substituents on the pyrrole unit, such as the 2-fluoro-4-methylphenyl group, can influence the steric and electronic environment of the metal center, thereby tuning the reactivity and stability of the resulting cluster.
Sensor Development Based on Pyrrole Derivatives
The ability of the pyrrole nitrogen to act as a hydrogen bond donor and its capacity to be incorporated into larger conjugated systems make pyrrole derivatives ideal candidates for chemical sensors. researchgate.net These sensors are often designed to detect specific anions or metal ions through changes in their optical or electrochemical properties upon binding.
Fluorescent sensors, or fluoroionophores, based on pyrrole derivatives have been developed for the selective detection of various metal ions. The sensing mechanism typically involves the chelation of the metal ion by the sensor molecule, which leads to a change in the sensor's fluorescence—either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. For example, pyrrole-based Schiff bases have been engineered to act as highly sensitive fluorescent sensors for iron (Fe³⁺) and tin (Sn²⁺) ions. growingscience.com Similarly, other heterocyclic systems analogous to pyrroles, such as pyrazoles, have been used to create fluoroionophores for the detection of mercury (Hg²⁺). nih.gov
The design of these sensors often combines the pyrrole unit with another functional group that enhances binding selectivity and fluorescence response. mdpi.com The this compound scaffold is well-suited for this purpose. The pyrrole nitrogen can participate in coordinating a metal ion, while the substituted phenyl ring can be further functionalized or used to modulate the electronic structure of the molecule to optimize the sensing performance.
| Sensor Type | Target Ion | Sensing Principle | Reference |
| Pyrrole-based Schiff Base | Fe³⁺, Sn²⁺ | Fluorescence Quenching | growingscience.com |
| Pyrazole-based Fluoroionophore | Hg²⁺ | Fluorescence Quenching | nih.gov |
| Heterocyclic Alanine Derivative | Hg(II), Cu(II), Ni(II) | Fluorescence Quenching/Modulation | mdpi.com |
| Calix nih.govpyrrole Conjugate | F⁻, Cl⁻, H₂PO₄⁻ | Fluorescence Quenching | researchgate.net |
Role as a Chemical Probe or Building Block in Medicinal Chemistry Research
In medicinal chemistry, this compound represents a valuable scaffold. Its utility stems not from direct clinical outcomes, but from its application as a building block for designing targeted ligands and as a probe for studying biochemical processes.
Design Principles for Ligand-Target Interactions: Modulating Binding Affinity and Specificity with Fluorine
The introduction of fluorine into a potential drug molecule is a widely used strategy in medicinal chemistry to enhance its properties. nih.gov Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's conformation, metabolic stability, and binding interactions with a biological target. nih.gov
The fluorine atom in this compound, positioned on the phenyl ring, can significantly impact how the molecule interacts with a protein's binding pocket. Its effects include:
Modulating Electronic Interactions: Fluorine acts as a strong electron-withdrawing group, which can alter the charge distribution on the aromatic ring. This influences interactions with electron-rich or electron-poor regions of the protein target. nih.gov
Forming Specific Contacts: Organic fluorine can act as a weak hydrogen bond acceptor. nih.gov This allows it to form favorable interactions with hydrogen bond donors, such as the backbone N-H groups of amino acids in a protein.
Conformational Control: The presence of a fluorine atom can restrict the rotation of the phenyl ring relative to the pyrrole ring, locking the molecule into a specific, biologically active conformation. For example, the substitution of hydrogen with fluorine in nucleosides has been shown to favor a particular sugar pucker conformation, demonstrating fluorine's powerful conformational influence. nih.gov
Displacing Water Molecules: In a binding pocket, a strategically placed fluorine atom can displace water molecules. This can be entropically favorable, leading to an increase in binding affinity. nih.gov
These principles are applied to rationally design ligands where the fluorine atom serves to optimize binding affinity and selectivity for a specific protein target.
| Effect of Fluorine Substitution | Mechanism | Impact on Ligand-Target Interaction | Reference |
| Electronic Modulation | High electronegativity withdraws electron density. | Alters electrostatic and aryl interactions. | nih.gov |
| Hydrogen Bonding | Acts as a weak hydrogen bond acceptor. | Can form stabilizing C-H···F or N-H···F bonds. | nih.gov |
| Conformational Restriction | Steric and electronic effects limit bond rotation. | Favors a specific, bioactive conformation. | nih.gov |
| Hydrophobic Interactions | Can enhance binding in hydrophobic pockets. | Favorable displacement of water molecules. | nih.gov |
Investigations into Enzyme-Mediated Chemical Reactions
The 2-arylpyrrole scaffold is central to a fascinating area of research where an enzyme's active site is used as a template to catalyze a chemical reaction. Specifically, studies have shown that the enzyme cyclooxygenase-2 (COX-2) can mediate the formation of fluorescent pyrroles. nih.govnih.gov
This process utilizes the Paal-Knorr pyrrole synthesis, a reaction where a 1,4-dicarbonyl compound condenses with a primary amine to form a pyrrole. organic-chemistry.org Researchers have demonstrated that the formation of certain fluorescent pyrroles is significantly accelerated in the presence of the COX-2 enzyme. nih.gov This suggests that the enzyme's active site binds the reactants in an orientation that facilitates the ring-forming reaction.
In these studies, a library of pyrrole compounds was synthesized by reacting various 1,4-diketones with different amines to probe the structure-activity relationship for COX-2 inhibition. nih.govnih.govresearchgate.net The resulting pyrroles, many of which are fluorescent, serve as probes for the enzyme's activity and as leads for the development of new COX-2 inhibitors. The structure this compound is an analogue of the compounds investigated in these studies, highlighting its relevance as a building block for creating chemical probes to investigate enzyme function and catalysis.
Strategic Use in Drug Discovery Methodologies as a Lead Compound or Scaffold for Library Synthesis
The value of a molecule as a lead compound or a scaffold for library synthesis lies in its structural features, synthetic accessibility, and potential for diversification to explore chemical space and optimize biological activity.
Lead Compound Potential:
A lead compound is a chemical starting point for drug discovery that has a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The structure of this compound contains several key features that suggest its potential as a lead compound:
The Pyrrole Ring: As a central heterocyclic motif, the pyrrole ring is present in many approved drugs and is known to interact with a variety of biological targets. nih.gov Its nitrogen atom can act as a hydrogen bond donor, and the aromatic ring can engage in π-π stacking interactions with protein residues.
The 2-Aryl Substitution: The presence of a phenyl ring at the 2-position of the pyrrole creates a 2-arylpyrrole structure. This class of compounds has been investigated for various activities, including as enzyme inhibitors. nih.gov
Fluorine Substitution: The fluorine atom on the phenyl ring can significantly influence the compound's properties. Fluorine is a bioisostere of a hydrogen atom but has a high electronegativity. Its introduction can block metabolic pathways, increase binding affinity to target proteins through electrostatic interactions, and improve membrane permeability, all of which are desirable properties in drug candidates.
Methyl Group: The methyl group at the 4-position of the phenyl ring provides a site for potential metabolic oxidation but also contributes to the molecule's lipophilicity, which can affect its absorption and distribution.
Scaffold for Library Synthesis:
A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The synthesis of diverse chemical libraries is a key strategy in modern drug discovery to identify new hits and to perform structure-activity relationship (SAR) studies. nih.gov this compound is a suitable scaffold for library synthesis due to several factors:
Synthetic Tractability: The synthesis of 2-arylpyrroles is well-established through various organic reactions, such as the Paal-Knorr synthesis or Suzuki coupling reactions. researchgate.netnih.gov This allows for the efficient production of the core scaffold.
Sites for Diversification: The pyrrole ring and the phenyl ring offer multiple positions for the introduction of a wide range of substituents. For instance, the nitrogen atom of the pyrrole can be alkylated or acylated, and other positions on the pyrrole and phenyl rings can be functionalized to generate a library of analogues. This diversification is crucial for exploring the chemical space around the initial scaffold and for optimizing interactions with a biological target.
Illustrative Research on Related Pyrrole Derivatives:
While specific data on this compound is scarce, research on structurally related compounds highlights the potential of this scaffold. For example, novel pyrrole derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against key enzymes. nih.gov In other studies, pyrrole-cinnamate hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), showing promise for the treatment of inflammation. nih.gov Furthermore, a patent application describes novel pyrrole derivatives for the treatment of cancer, underscoring the relevance of the pyrrole scaffold in oncology research. google.com
These examples, while not directly involving this compound, demonstrate the versatility of the 2-arylpyrrole scaffold in generating biologically active molecules. The specific combination of the fluoro and methyl substituents on the phenyl ring of the title compound would likely modulate the activity and selectivity profile compared to these reported examples.
Data on Related Bioactive Pyrrole Derivatives:
To illustrate the potential therapeutic applications of substituted pyrroles, the following table summarizes the biological activities of some reported pyrrole derivatives. It is important to note that these are not direct derivatives of this compound but serve to exemplify the broad bioactivity of the pyrrole class.
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Pyrrole-based hydrazide-hydrazones | Monoamine oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors | Alzheimer's Disease |
| Pyrrole-cinnamate hybrids | Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) inhibitors | Anti-inflammatory |
| Pyrrole-imidazole polyamides | Targeting mitochondrial DNA cancer risk variants | Cancer |
This table is for illustrative purposes and is based on research on various pyrrole derivatives, not specifically this compound.
Q & A
Q. What are the key synthetic strategies for preparing 2-(2-fluoro-4-methylphenyl)pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves gold-catalyzed cyclization or NaH-supported cyclization of N-propargyl pyrrole derivatives substituted at the C-2 position. For example, Balcı et al. demonstrated that Au(I) catalysts (e.g., [AuCl(PPh₃)]) promote regioselective cyclization, achieving yields of 60–75% under mild conditions (80°C, 12 h). In contrast, NaH-mediated cyclization requires higher temperatures (120°C) but offers comparable yields . Key variables include solvent polarity (THF vs. DMF), catalyst loading (5–10 mol%), and substituent electronic effects on the aryl ring.
Q. How is the structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and X-ray crystallography . For instance:
- ¹H NMR : The pyrrole proton (NH) appears as a broad singlet at δ 8.2–8.5 ppm, while the fluorine atom deshields adjacent protons, splitting signals into doublets (J = 8–10 Hz) .
- X-ray : Crystallographic studies (e.g., Acta Crystallogr. Sect. E) reveal a planar pyrrole ring with a dihedral angle of 15–20° relative to the fluorophenyl group, indicating moderate conjugation .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks at m/z 215.08 (calculated for C₁₁H₁₀FN).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and fluorinated groups. However, it dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability tests show degradation <5% over 72 h at 4°C in inert atmospheres but rapid decomposition under UV light (λ = 254 nm), necessitating amber vial storage .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro-4-methylphenyl substituent modulate the reactivity of the pyrrole ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and electron-donating methyl groups create a push-pull effect, altering the pyrrole’s HOMO/LUMO levels. DFT calculations (B3LYP/6-31G*) indicate:
- HOMO : Localized on the pyrrole nitrogen (-5.8 eV), enabling nucleophilic attacks.
- LUMO : Concentrated on the fluorophenyl ring (-1.9 eV), facilitating electrophilic substitution.
Experimental data show higher Suzuki coupling yields (75–85%) with electron-deficient aryl boronic acids compared to electron-rich analogs (40–50%) .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies arise in anticancer activity studies:
- MCF7 cells : IC₅₀ values range from 2.5 µM (with morpholine substituents) to >50 µM (with phenyl groups), attributed to substituent steric effects .
- Contradiction : One study reports apoptosis induction via caspase-3 activation, while another attributes cytotoxicity to ROS generation. Resolution requires knockout models (e.g., caspase-3-deficient cells) and ROS scavenger assays (e.g., NAC pretreatment) to isolate mechanisms .
Q. How can computational methods optimize the design of this compound derivatives for enhanced photophysical properties?
- Methodological Answer : TD-DFT calculations (e.g., CAM-B3LYP/6-311+G**) predict redshifted absorption (λₐᵦₛ = 320→350 nm) by introducing electron-donating groups (e.g., -OCH₃) at the pyrrole C-3 position. Experimental validation via UV-Vis spectroscopy shows a 25 nm shift, aligning with computational results . For ESIPT (excited-state intramolecular proton transfer) tuning, π-conjugation extension (e.g., fused indole-pyrrole systems) stabilizes the keto tautomer, improving fluorescence quantum yield (Φ = 0.45→0.65) .
Methodological Considerations
- Synthetic Optimization : Compare Au(I) vs. Pd(0) catalysts for regioselectivity in cyclization .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve conflicting bioactivity data .
- Safety Protocols : Follow EN374-standard gloves and P95 respirators due to uncharacterized toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
